Regioisomeric Differentiation: 6-Methyl vs. 7-Methyl Substitution Alters Physicochemical and Steric Profile Despite Identical Molecular Formula
The 6-methyl isomer (CAS 462068-05-9) shares the same molecular formula (C₁₇H₁₇N₃O) and identical computed XLogP (2.1) and TPSA (54 Ų) with its 7-methyl positional isomer (CAS 436087-67-1), yet the distinct attachment point on the quinolinone core generates a different electronic environment and molecular shape [1]. In HTS library design, such positional isomers can exhibit divergent hit rates against the same protein target. Notably, the 6,8-dimethyl analog (CAS 436087-70-6) displays increased XLogP (2.4 vs. 2.1) and molecular weight (293.4 vs. 279.3 g/mol), corresponding to a +0.3 log unit increase in lipophilicity and a ~14 Da mass difference [2]. These differences are critical when optimizing for permeability, metabolic stability, or target selectivity.
Comparison
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 7-Methyl isomer: 2.1; 6,8-Dimethyl analog: 2.4; Unsubstituted parent: 1.7 |
| Quantified Difference | ΔXLogP = 0 (vs 7-methyl); +0.3 (vs 6,8-dimethyl); +0.4 (vs unsubstituted) |
| Conditions | PubChem computed XLogP3-AA values (2019.06.18 release) |
Why This Matters
Lipophilicity differences of 0.3–0.4 log units can significantly affect passive membrane permeability and non-specific protein binding, making the 6-methyl isomer a distinct tool for SAR exploration.
- [1] PubChem Compound Summary for CID 864579, CID 864578 (7-methyl analog), CID 864582 (6,8-dimethyl analog), CID 28672091 (unsubstituted parent). National Center for Biotechnology Information, 2025. View Source
- [2] PubChem computed XLogP3-AA values for CIDs 864579, 864578, 864582, 28672091. Release 2019.06.18. View Source
